N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14993319
InChI: InChI=1S/C18H16ClN3O2/c1-10-16-14(8-15(12-4-5-12)21-18(16)24-22-10)17(23)20-9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14993319

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C18H16ClN3O2/c1-10-16-14(8-15(12-4-5-12)21-18(16)24-22-10)17(23)20-9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9H2,1H3,(H,20,23)
Standard InChI Key DIXKMZLMAUYRPD-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)Cl

Introduction

N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the isoxazole family, which is known for its diverse pharmacological properties. This compound features an isoxazole ring fused with a pyridine moiety, further substituted with a cyclopropyl group and a 4-chlorobenzyl moiety. The molecular formula of this compound is C₁₈H₁₆ClN₃O₂, with a molecular weight of approximately 341.8 g/mol, although some sources report it as 303.74 g/mol, likely due to differences in calculation or rounding .

Synthesis and Characterization

The synthesis of N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple synthetic steps. These steps require careful control over conditions such as temperature, solvents, and catalysts to ensure high yield and purity of the final product. The synthesis protocols are often detailed in specialized chemical literature and databases like PubChem.

Synthesis Steps Overview

  • Starting Materials: The synthesis begins with appropriate starting materials, which may include precursors for the isoxazole and pyridine rings.

  • Ring Formation: The isoxazole ring is formed through specific reactions, often involving nitrile oxides or other reactive intermediates.

  • Pyridine Ring Formation: The pyridine ring is constructed using methods such as condensation reactions.

  • Substitution Reactions: The cyclopropyl and chlorobenzyl groups are introduced through substitution reactions.

Biological Activities and Potential Applications

N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is part of a broader class of isoxazole derivatives that have garnered attention for their potential biological activities. These compounds are often investigated for their interactions with specific biological targets, which can lead to applications in medicinal chemistry, particularly in drug development.

Biological Activities Table

ActivityDescription
Potential Biological TargetsVarious enzymes and receptors
Potential ApplicationsDrug development in medicinal chemistry
Biological Activity StudiesInteraction studies with biological targets

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide. These include:

  • 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Contains a carboxylic acid instead of an amide, potentially affecting solubility and reactivity.

  • 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine: Lacks the chlorobenzyl substitution, which may alter its biological profile.

  • Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate: A methyl ester derivative, which could have different pharmacokinetic properties.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamideIsoxazole ring fused with pyridine, cyclopropyl and chlorobenzyl groupsPotential biological activities
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidCarboxylic acid instead of amideDifferent solubility and reactivity
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridineLacks chlorobenzyl substitutionDifferent biological profile
Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylateMethyl ester derivativeDifferent pharmacokinetic properties

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